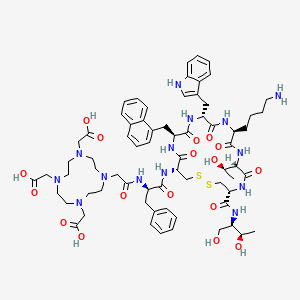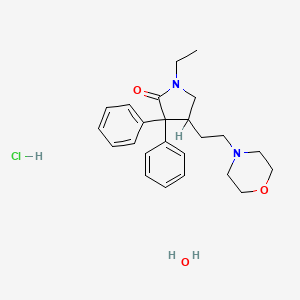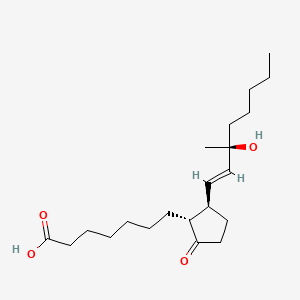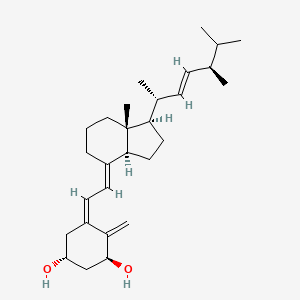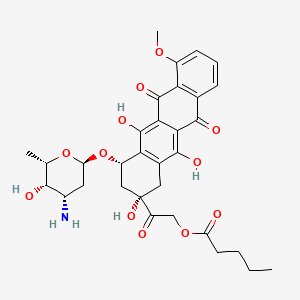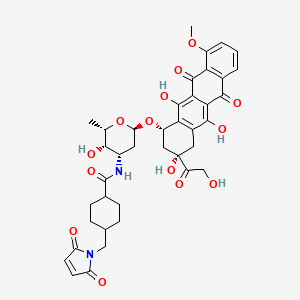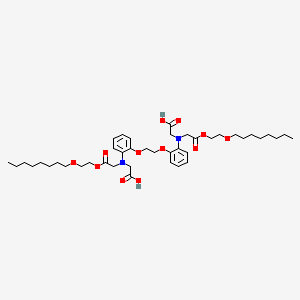
酒石酸双琥珀酰亚胺酯
描述
Disuccinimidyl tartrate is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide ester groups. It is water-soluble and features a central diol that can be cleaved by periodate oxidation. This compound is widely used in biochemical applications, particularly for conjugating radiolabeled ligands to cell surface receptors .
科学研究应用
Disuccinimidyl tartrate is extensively used in various scientific research fields:
Chemistry: It is used as a crosslinking reagent to study protein-protein interactions and to stabilize protein structures.
Biology: The compound is employed in the conjugation of radiolabeled ligands to cell surface receptors, aiding in the study of cellular processes.
Medicine: It is used in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Disuccinimidyl tartrate is utilized in the production of bioconjugates and in the modification of surfaces for biosensor applications .
作用机制
Target of Action
Disuccinimidyl Tartrate (DST), also known as DST Crosslinker, is a homobifunctional crosslinker . Its primary targets are proteins, specifically the primary amines (-NH2) present on the side chain of lysine (K) residues and the N-terminus of polypeptides .
Mode of Action
DST contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . These NHS esters react with the primary amines of proteins at pH 7-9 to form stable amide bonds, along with the release of N-hydroxysuccinimide . This reaction allows DST to link two protein molecules together, hence its classification as a crosslinker .
Biochemical Pathways
The primary biochemical pathway affected by DST is protein-protein interaction. By crosslinking proteins, DST can alter the structure and function of protein complexes, affecting various downstream biochemical pathways . The specific pathways affected would depend on the proteins being crosslinked.
Pharmacokinetics
It’s known that dst is soluble in dmso or dmf at a concentration of 10 mm (3 mg/ml) . It’s also lipophilic and membrane-permeable, which suggests it can readily cross cell membranes .
Result of Action
The primary result of DST’s action is the formation of stable amide bonds between proteins, leading to crosslinked protein complexes . This can have various molecular and cellular effects, depending on the proteins involved and the context of the reaction.
Action Environment
The action of DST is influenced by several environmental factors. For instance, the reaction between DST and primary amines proceeds efficiently in pH 7-9 buffers . Hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . DST is also sensitive to moisture . Therefore, it’s recommended to store DST desiccated at 4°C and prepare it immediately before use .
生化分析
Biochemical Properties
Disuccinimidyl tartrate interacts with primary amines, such as those found on lysine residues and the N-terminus of polypeptides . The reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds . This makes Disuccinimidyl tartrate useful for conjugating radiolabeled ligands to cell surface receptors .
Cellular Effects
Disuccinimidyl tartrate is lipophilic and membrane-permeable . It does not possess a charged group, making it useful for intracellular and intramembrane protein conjugation . This property allows Disuccinimidyl tartrate to influence cell function by modifying the interactions between proteins within the cell.
Molecular Mechanism
The mechanism of action of Disuccinimidyl tartrate involves the formation of stable amide bonds with primary amines . This reaction results in the release of N-hydroxysuccinimide . The crosslinking ability of Disuccinimidyl tartrate allows it to exert its effects at the molecular level, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, Disuccinimidyl tartrate must be prepared immediately before use as the NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is not recommended to prepare stock solutions for storage . The effects of Disuccinimidyl tartrate can change over time due to this hydrolysis.
Transport and Distribution
Disuccinimidyl tartrate is lipophilic and membrane-permeable, suggesting that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its lipophilic and membrane-permeable nature, it is likely that Disuccinimidyl tartrate can localize to various compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Disuccinimidyl tartrate is synthesized by reacting tartaric acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide or dimethylformamide. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of disuccinimidyl tartrate follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under desiccated conditions to prevent hydrolysis .
化学反应分析
Types of Reactions: Disuccinimidyl tartrate primarily undergoes substitution reactions due to its amine-reactive N-hydroxysuccinimide ester groups. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, sodium meta-periodate.
Conditions: The reactions typically occur in pH 7-9 buffers such as sodium phosphate or HEPES. .
Major Products: The primary product of the reaction between disuccinimidyl tartrate and primary amines is a stable amide bond. When cleaved by sodium meta-periodate, the central diol of disuccinimidyl tartrate is broken down .
相似化合物的比较
Disuccinimidyl suberate: Another homobifunctional crosslinker with a longer spacer arm, used for similar applications but providing greater flexibility.
Dithiobis succinimidyl propionate: A cleavable crosslinker that forms disulfide bonds, used for intracellular protein crosslinking.
3,3’-Dithiobis(sulfosuccinimidyl propionate): A water-soluble, cleavable crosslinker used for crosslinking proteins in aqueous environments
Uniqueness: Disuccinimidyl tartrate is unique due to its water solubility and the presence of a cleavable central diol. This makes it particularly useful for applications requiring reversible crosslinking without disturbing protein disulfide bonds .
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-91-4 | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Disuccinimidyl tartrate (DST) acts as a crosslinking agent by reacting with primary amine groups, such as those found on lysine residues in proteins. [, , , ] This interaction forms stable amide bonds, covalently linking the amine-containing molecules. [] This crosslinking can be used to investigate protein-protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and create protein-based materials with altered properties. [, ]
A:
- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, DST's structure can be confirmed by NMR (1H and 13C) and mass spectrometry. [] Its reactivity with amines is detectable through techniques monitoring amide bond formation. []
A: DST is commonly used in aqueous solutions but is also soluble in some organic solvents like dimethyl sulfoxide. [] Its stability can be affected by factors like pH and temperature. [] DST hydrolyzes in aqueous solutions, with a faster hydrolysis rate at higher pH. []
- Tissue Fixation: DST has been investigated as a potential alternative to formaldehyde for tissue fixation, showing promising results in preserving tissue morphology and allowing for efficient protein extraction. []
- Protein Crosslinking: It is widely utilized for crosslinking proteins to study protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and develop novel protein-based materials. [, ]
A: DST is not a catalyst. It is a bifunctional crosslinking reagent that reacts irreversibly with primary amines. [, , , ]
ANone: While the provided research doesn't delve into computational studies of DST, such approaches could be used to predict its reactivity, understand its interactions with different amino acids in various protein environments, and potentially design analogs with altered crosslinking properties.
A: DST is generally prepared fresh due to its hydrolysis in aqueous solutions. [] Its stability is higher at lower pH and temperatures. [] Storage as a lyophilized powder under inert conditions can prolong its shelf life. Formulation strategies focusing on controlled release or encapsulation could potentially enhance its stability and bioavailability for specific applications.
ANone: The provided research focuses on DST's applications in biochemical research, and does not detail specific SHE regulations. As with any laboratory reagent, proper handling, storage, and disposal procedures are essential. Consulting relevant safety data sheets and adhering to institutional guidelines is crucial for ensuring safe and responsible use.
A: The provided research primarily utilizes DST as a tool for in vitro studies focusing on protein characterization and material development. [, , , , , , , , , , , , , , , , , , ] Therefore, these questions are not directly applicable in the context of the presented research.
A: While the research highlights DST's potential in tissue engineering and as a tissue fixative, [, , ] detailed investigations into its long-term biocompatibility and biodegradability are limited within the provided context. Further research is needed to assess its suitability for in vivo applications, considering factors like degradation products and potential for tissue reactions.
ANone: Yes, several alternatives to DST exist, each with different spacer arm lengths and properties:
- Disuccinimidyl suberate (DSS): Offers a longer spacer arm (11.4 Å) compared to DST (5.8 Å), which can be advantageous for mapping distant protein interactions. []
- Disuccinimidyl glutarate (DSG): Possesses a shorter spacer arm (7.5 Å) than DSS but longer than DST, providing a middle ground for cross-linking distances. []
ANone: The provided research doesn't specifically address DST recycling or waste management. As a laboratory reagent, its disposal should follow local regulations and institutional guidelines for hazardous waste.
ANone: Efficient research with DST benefits from:
ANone: While the provided research doesn't delve into DST's discovery and development history, its use as a crosslinking reagent emerged alongside advancements in protein chemistry and analytical techniques. Milestones likely involved its initial synthesis, characterization of its reactivity with amines, and recognition of its utility in protein structural studies and material development.
ANone: DST research fosters collaborations across:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



